Histamine bisphosphate monohydrate

Description

Histamine (B1213489): A Fundamental Biological Amine in Research Contexts

Histamine, a biogenic amine derived from the amino acid histidine, is a pivotal signaling molecule in a vast array of physiological and pathophysiological processes. nih.govyoutube.com Its discovery and subsequent research have unveiled its critical roles in the immune system, gastric acid secretion, and as a neurotransmitter in the central nervous system. nih.govmedlineplus.gov In research contexts, histamine is a fundamental tool for investigating these processes. It is produced and stored in high concentrations in mast cells and basophils, from which it is released during an allergic response. nih.govclevelandclinic.org This release triggers the well-known symptoms of allergy, making histamine a key focus in the study of allergic diseases like atopic dermatitis, allergic rhinitis, and asthma. clevelandclinic.orgnih.gov

Beyond its role in allergy and inflammation, histamine's functions are mediated through four distinct G protein-coupled receptors: H1, H2, H3, and H4. nih.gov The differential expression and signaling of these receptors in various tissues account for histamine's diverse effects. For instance, its action on H1 receptors is associated with vasodilation and bronchoconstriction, while its effect on H2 receptors modulates gastric acid secretion. nih.gov The intricate interplay between histamine and its receptors continues to be an active area of research, with investigations into their roles in autoimmune conditions, cancer, and neurodegenerative diseases. nih.govnih.gov

Significance of Histamine Bisphosphate Monohydrate as a Research Compound

For researchers to accurately study the effects of histamine in vitro and in vivo, a stable and reliable source of the compound is essential. This is where this compound (C₅H₉N₃·2H₃PO₄·H₂O) comes to the forefront as a crucial research compound. chemimpex.comscbt.com This specific salt form of histamine offers enhanced stability and solubility, which are critical properties for preparing accurate and consistent experimental solutions. chemimpex.com

The use of this compound allows for precise and reproducible administration in research settings, facilitating detailed investigations into histamine's physiological and pathological roles. chemimpex.com It serves as a standard for studying histamine receptors, their signaling pathways, and the development of antihistaminic drugs. chemimpex.com Researchers in immunology and pharmacology frequently utilize this compound to induce and study allergic reactions, inflammatory responses, and the mechanisms of mast cell degranulation. nih.govchemimpex.com Its reliability makes it an invaluable tool for exploring the complex biological systems in which histamine is a key player.

Properties of this compound

| Property | Value |

|---|---|

| Alternate Names | 2-(4-Imidazolyl)ethylamine diphosphate (B83284) salt monohydrate, Histamine acid phosphate (B84403), HAP, HDP |

| CAS Number | 51-74-1 |

| Molecular Formula | C₅H₉N₃·2H₃PO₄·H₂O |

| Molecular Weight | 325.15 g/mol |

| Purity | ≥99% |

| Storage Temperature | −20°C |

This table summarizes the key properties of this compound, a compound widely used in scientific research. scbt.commpbio.comsigmaaldrich.com

Histamine Receptor Subtypes and Their Functions

| Receptor | Location | Key Functions in Research Contexts |

|---|---|---|

| H1 Receptor | Neurons, endothelial cells, smooth muscle cells, immune cells | Mediates allergic inflammation, cellular migration, vasodilation, and bronchoconstriction. nih.govnih.gov |

| H2 Receptor | Gastric parietal cells, smooth muscle cells, heart | Regulates gastric acid secretion, airway mucus production, and vascular permeability. nih.govnih.gov |

| H3 Receptor | Central nervous system | Modulates neurotransmitter release; a target for neurodegenerative disease research. nih.gov |

| H4 Receptor | Immune cells (mast cells, eosinophils, T cells) | Involved in immunomodulation and inflammatory responses, particularly in allergic conditions. nih.govnih.gov |

This table outlines the major histamine receptor subtypes and their primary functions investigated in research.

Structure

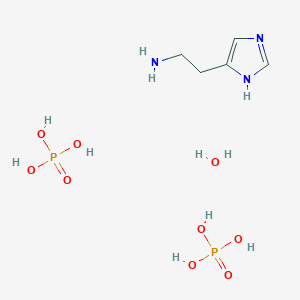

2D Structure

Properties

IUPAC Name |

2-(1H-imidazol-5-yl)ethanamine;phosphoric acid;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3.2H3O4P.H2O/c6-2-1-5-3-7-4-8-5;2*1-5(2,3)4;/h3-4H,1-2,6H2,(H,7,8);2*(H3,1,2,3,4);1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNSGLKZGHLZDHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)CCN.O.OP(=O)(O)O.OP(=O)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H17N3O9P2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthesis and Rigorous Structural Characterization Methodologies

Synthetic Approaches for Histamine (B1213489) Bisphosphate Monohydrate

The synthesis of histamine bisphosphate monohydrate is centered on achieving a high-purity, crystalline final product suitable for precise experimental use. This involves controlled chemical reactions and subsequent rigorous purity assessment.

Chemical Synthesis Protocols

This compound is an imidazole-containing heterocyclic building block. sigmaaldrich.com Its synthesis is fundamentally an acid-base reaction. The standard protocol involves the reaction of histamine with phosphoric acid. In this process, the basic nitrogen atoms of the histamine molecule—specifically the amino group on the ethyl side chain and one of the nitrogen atoms in the imidazole (B134444) ring—are protonated by the phosphoric acid.

The general chemical synthesis can be represented by the following reaction:

C₅H₉N₃ (Histamine) + 2H₃PO₄ (Phosphoric Acid) + H₂O (Water) → C₅H₉N₃ · 2H₃PO₄ · H₂O (this compound)

This reaction is typically carried out in an aqueous solution to facilitate the formation of the hydrated salt. The resulting this compound is then isolated as a white to off-white crystalline solid through crystallization. chemimpex.com The stability and solubility of the compound make it valuable for various research applications. chemimpex.com

Purity Assessment Techniques in Synthetic Investigations

Ensuring the purity of synthesized this compound is critical for its application in research. Several analytical techniques are employed to verify the identity and purity of the final product, with commercial suppliers often guaranteeing a purity level of ≥99%. chemimpex.comscbt.com

High-Performance Liquid Chromatography (HPLC): HPLC is a primary technique for assessing the purity of this compound. chemimpex.com This chromatographic method separates the compound from any potential impurities, such as unreacted starting materials or by-products. The purity is determined by comparing the area of the main peak corresponding to the compound with the total area of all peaks in the chromatogram. This method is also crucial for developing stability-indicating assays that can separate the drug from its degradation products. nih.gov

Titrimetric Analysis (NT): Some specifications for this compound indicate a purity of ≥99.0% (NT), which refers to a Non-aqueous Titration method. sigmaaldrich.com This volumetric analysis technique is used to quantify the amount of the substance present in a sample, providing a highly accurate measure of its purity.

Melting Point Determination: The melting point is a fundamental physical property used to assess the purity of a crystalline solid. Pure compounds exhibit a sharp and defined melting point range. For this compound, the typical melting point is recorded in the range of 128-132 °C. sigmaaldrich.comchemimpex.comsigmaaldrich.com A broad or depressed melting point range would suggest the presence of impurities.

Interactive Table: Purity Specifications for this compound

| Purity Specification | Analytical Method | Source(s) |

|---|---|---|

| ≥ 99% | HPLC | chemimpex.com, scbt.com |

| ≥ 99.0% | Non-aqueous Titration (NT) | sigmaaldrich.com |

Comprehensive Structural Elucidation Techniques

The precise three-dimensional arrangement of atoms and molecules in this compound is determined using advanced analytical methods, primarily X-ray crystallography.

X-ray Crystallography Investigations

The determination of the crystal structure of histamine diphosphate (B83284) monohydrate has been accomplished through detailed X-ray diffraction studies. rsc.org The methodological framework involves several key steps:

Crystal Growth: Single crystals of suitable size and quality are grown from a solution.

Data Collection: The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam (e.g., from Mo-Kα or Cu-Kα sources). The diffraction pattern, consisting of thousands of reflections, is meticulously recorded using a detector like a scintillation counter. rsc.org

Structure Solution: The collected diffraction data is used to solve the crystal structure. Initial phases are determined using methods such as Patterson and electron-density maps. rsc.org

Structural Refinement: The initial structural model is refined using least-squares methods. This iterative process adjusts atomic positions and other parameters to achieve the best possible fit between the observed and calculated diffraction data, resulting in a low R-factor (a measure of agreement), such as 0.044. rsc.org

The crystal structure of histamine diphosphate monohydrate was determined to be in the monoclinic space group P2₁/c. sigmaaldrich.comrsc.org

Interactive Table: Crystallographic Data for Histamine Diphosphate Monohydrate

| Parameter | Value | Source |

|---|---|---|

| Crystal System | Monoclinic | rsc.org |

| Space Group | P2₁/c | sigmaaldrich.com, rsc.org |

| a (Å) | 7.98 | rsc.org |

| b (Å) | 13.18 | rsc.org |

| c (Å) | 13.17 | rsc.org |

| β (°) | 111.1 | rsc.org |

The refined crystal structure reveals detailed insights into the molecular and supramolecular features of this compound.

Molecular Conformation: The histamine cation exists in a specific conformation where the atoms of the imidazole ring and the ethylamine (B1201723) side chain lie in two almost perpendicular planes. rsc.org This conformation is crucial for its interaction with other molecules. The bond lengths and angles within the histamine cation are similar to those found in related structures like histidine hydrochloride monohydrate. rsc.org

Phosphate (B84403) Anion Geometry: The structure contains two dihydrogen phosphate (H₂PO₄⁻) ions. The analysis provides precise dimensions for these ions, with P–O bond lengths around 1.51 Å and P–OH bond lengths at approximately 1.57 Å. rsc.org

Hydrogen Bonding Network: A defining feature of the crystal packing is the extensive and complex network of hydrogen bonds. rsc.org This network involves the histamine dication, the two phosphate anions, and the water molecule of hydration. Strong O–H···O and N–H···O hydrogen bonds link these components together, creating a stable, three-dimensional supramolecular architecture. sigmaaldrich.comrsc.org The protonated amino group and the imidazole ring of the histamine cation act as hydrogen bond donors, while the oxygen atoms of the phosphate ions and the water molecule serve as acceptors. This intricate hydrogen bonding is a critical element governing the compound's solid-state properties. rsc.org

Table of Mentioned Compounds

| Compound Name | Chemical Formula |

|---|---|

| Histamine | C₅H₉N₃ |

| This compound | C₅H₉N₃ · 2H₃PO₄ · H₂O |

| Phosphoric Acid | H₃PO₄ |

| Water | H₂O |

Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. It is instrumental in elucidating the carbon-hydrogen framework and probing the subtle dynamics of tautomerism and conformation. mdpi.com

Proton (¹H) and Carbon-13 (¹³C) NMR are primary tools for the structural confirmation of this compound.

¹H NMR Spectroscopy: The ¹H NMR spectrum of histamine provides distinct signals for the protons in the imidazole ring and the ethylamine side chain. hmdb.cahmdb.cachemicalbook.com The chemical shifts of these protons are sensitive to the pH and the protonation state of the molecule.

| Proton | Chemical Shift (ppm) |

|---|---|

| H2 (imidazole) | 8.1 |

| H4 (imidazole) | 7.2 |

| CH₂ (adjacent to imidazole) | 3.1 |

| CH₂ (adjacent to amino group) | 2.8 |

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. nih.govresearchgate.net The chemical shifts of the carbon atoms in the imidazole ring are particularly useful for studying tautomeric equilibria. nih.govoregonstate.edu The pH-dependent changes in these chemical shifts can be used to determine the predominant tautomeric form of the imidazole ring. nih.gov

| Carbon Atom | pH 4 (ppm) | pH 7.4 (ppm) | pH 11 (ppm) |

|---|---|---|---|

| C2 | 134.1 | 134.5 | 134.8 |

| C4 | 116.8 | 116.5 | 116.2 |

| C5 | 130.2 | 130.5 | 130.8 |

| Cα | 39.5 | 39.8 | 40.1 |

| Cβ | 25.3 | 25.6 | 25.9 |

The imidazole ring of histamine can exist in two tautomeric forms: the Nπ-H tautomer and the Nτ-H tautomer. researchgate.netresearchgate.net Heteronuclear NMR techniques, such as ¹⁵N NMR, are invaluable for directly observing and quantifying these tautomeric states. acs.org Studies have shown that in solution, there is a preference for the Nτ-H tautomer. nih.gov

Furthermore, the ethylamine side chain of histamine can adopt different conformations, primarily categorized as trans and gauche. researchgate.net NMR studies, often in conjunction with computational modeling, help in determining the preferred conformation in different environments. nih.gov This conformational flexibility is crucial for its interaction with histamine receptors.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups and vibrational modes within the molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound displays characteristic absorption bands corresponding to the vibrations of its different functional groups. nih.govchemicalbook.com These include N-H stretching and bending vibrations of the imidazole ring and the amino group, C-H stretching of the alkyl chain and the imidazole ring, and vibrations of the phosphate group. researchgate.netnih.gov IR spectroscopy can be used to confirm the presence of these functional groups and to study hydrogen bonding interactions. nih.govresearchgate.net

Raman Spectroscopy: Raman spectroscopy offers complementary information to IR spectroscopy. nih.gov Recent studies have highlighted the utility of low-frequency Raman spectroscopy for the sensitive detection of histamine, with strong signals arising from the torsional vibrations of the carbon-carbon single bonds in the side chain. nih.govresearchgate.net This technique shows promise for the direct and rapid analysis of histamine. researchgate.net

Mass Spectrometry (MS) for Molecular Confirmation and Purity

Mass spectrometry is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound, as well as to assess its purity. researchgate.net For this compound, MS can confirm the mass of the protonated histamine molecule and its fragmentation pattern provides structural information. nih.govresearchgate.net

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a particularly powerful method for the quantitative analysis of histamine. nih.govwaters.comgimitec.com This technique offers high selectivity and sensitivity, allowing for the detection of histamine at very low concentrations. nih.gov

Chromatographic Separations and Quantitation

Chromatographic techniques are essential for the separation, identification, and quantification of this compound from complex mixtures.

High-performance liquid chromatography (HPLC) is a widely used method for histamine analysis. nih.govakademisains.gov.mycapes.gov.br Various HPLC methods have been developed, often involving derivatization of histamine to enhance its detection by UV or fluorescence detectors. nih.govresearchgate.net Reversed-phase HPLC with ion-pairing agents is a common approach. nih.gov

for this compound

This compound, a salt of the biogenic amine histamine, is a compound of significant interest in pharmaceutical and research applications. Its characterization requires precise and robust analytical methodologies to ensure its identity, purity, and quality. This article delves into the advanced analytical techniques employed for the structural characterization of this compound, with a specific focus on High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE).

While detailed methodologies for the specific synthesis of this compound are not extensively documented in publicly available research, its formation involves the reaction of histamine with phosphoric acid, followed by hydration. Histamine itself is synthesized from the amino acid histidine via a decarboxylation reaction catalyzed by the enzyme histidine decarboxylase (HDC). nih.gov The resulting histamine base is then reacted with two equivalents of phosphoric acid and one equivalent of water to form the stable, crystalline salt, this compound. nih.gov

The crystal structure of histamine diphosphate monohydrate has been determined, revealing a monoclinic space group (P21/c). sigmaaldrich.cnrsc.org The unit cell dimensions are approximately a = 7.98 Å, b = 13.18 Å, and c = 13.17 Å, with a β angle of 111.1°. rsc.org The histamine cation's structure is characterized by two nearly perpendicular planes: the imidazole ring and the ethylamine side chain. rsc.org The packing of the crystal is stabilized by a complex network of O–H···O and N–H···O hydrogen bonds. sigmaaldrich.cnrsc.org

Advanced Analytical Techniques

The accurate and precise quantification and characterization of this compound are crucial for its application in research and pharmaceutical development. High-Performance Liquid Chromatography and Capillary Electrophoresis are two powerful analytical techniques widely employed for this purpose.

HPLC is a cornerstone technique for the analysis of histamine and its salts due to its high resolution, sensitivity, and reproducibility. europa.eu Various HPLC methods have been developed and validated for the determination of histamine, often involving pre-column or post-column derivatization to enhance detection, particularly with fluorescence or UV detectors. europa.euresearchgate.net

A common approach involves reversed-phase HPLC with a C18 column. nih.govnih.gov For instance, a fast and sensitive method for histamine determination in brain microdialysates utilizes an Agilent Eclipse Plus C18 column (3.0 × 150 mm, 3.5 μm particle size). nih.gov The separation is achieved using an isocratic mobile phase composed of 100 mM monosodium phosphate (pH 6.0), 500 mg/L of an octanesulfonic acid sodium salt (OSA) as an ion-pairing agent, and 20% methanol. nih.gov This method, with electrochemical detection, demonstrates excellent linearity and a low limit of detection. nih.gov

Pre-column derivatization with agents like o-phthalaldehyde (B127526) (OPA) is frequently employed to form fluorescent derivatives that can be detected with high sensitivity. researchgate.netnih.gov One study describes a method where histamine is derivatized with OPA and sodium sulfite, with the reaction completing in 1.5 minutes. The resulting derivative is then separated and quantified. nih.gov

The validation of these HPLC methods is critical and typically includes assessment of linearity, limit of detection (LOD), limit of quantification (LOQ), and recovery. The following table summarizes typical performance characteristics of a validated HPLC method for histamine analysis.

| Parameter | Value |

| Linearity (R²) | >0.999 |

| Limit of Detection (LOD) | 0.4 nM |

| Limit of Quantification (LOQ) | Not Specified |

| Recovery | Not Specified |

| Repeatability (RSD) | 2.29–6.04% |

| Data derived from a study on histamine analysis in microdialysates. nih.gov |

Another validated method for histamine in fish products using UHPLC with fluorescence detection after pre-column derivatization with OPA reports a linearity range of 12.5 to 200 mg/kg, with LOD and LOQ values of 2.8 and 4.3 mg/kg, respectively. The recovery rates for this method were between 100.44% and 101.84%. researchgate.net

Capillary Electrophoresis (CE) offers a powerful alternative to HPLC for the analysis of this compound. CE provides high separation efficiency, short analysis times, and requires minimal sample and reagent volumes. mdpi.com

A sensitive CE method for histamine detection in food samples utilizes a molecularly imprinted solid-phase extraction (MISPE) for selective enrichment of histamine prior to analysis. mdpi.comresearchgate.net The CE separation is performed on an uncoated fused-silica capillary with a background electrolyte of phosphate buffer at a low pH (e.g., pH 2.5). mdpi.comnih.gov Detection is typically carried out using a UV detector at a wavelength of around 210 nm. mdpi.comnih.gov

The optimization of CE parameters is crucial for achieving good separation and sensitivity. For example, the separation voltage can significantly impact the resolution and peak shape, with an optimal voltage of 10 kV being reported in one study. mdpi.com

The performance of CE methods for histamine analysis has been thoroughly validated. The table below presents the key validation parameters from a study employing MISPE-CE for histamine detection.

| Parameter | Value |

| Linearity Range | 0.1–100.0 µg/L |

| Correlation Coefficient (R²) | 0.9982 |

| Limit of Detection (LOD) | 0.087 µg/L |

| Limit of Quantification (LOQ) | 0.29 µg/L |

| Recoveries | 92.63–111.00% |

| Data from a study on selective and sensitive detection of histamine in foods. mdpi.comresearchgate.net |

This method demonstrated high repeatability, selectivity, and accuracy, making it a promising strategy for the monitoring of histamine in various samples. mdpi.com

Histamine Receptor Pharmacology and Molecular Interactions

Histamine (B1213489) Receptor Subtypes (H1, H2, H3, H4) in Academic Research

Histamine exerts its diverse effects by binding to four distinct G protein-coupled receptors (GPCRs): H1, H2, H3, and H4. imrpress.com These receptors differ in their tissue distribution, signaling pathways, and physiological functions, making them subjects of intense academic and pharmaceutical research. imrpress.comnih.gov While the H1 and H2 receptors are widely expressed, the H3 and H4 receptors exhibit a more restricted expression pattern. imrpress.com

Histamine Receptor Subtypes and Their Research Focus

| Receptor Subtype | Primary Research Focus | Key Functions Investigated |

|---|---|---|

| H1 Receptor (H1R) | Allergic inflammation, neurotransmission | Wakefulness, inflammatory responses, cellular migration, vasodilation, bronchoconstriction. imrpress.comnih.gov |

| H2 Receptor (H2R) | Gastric acid secretion, immunomodulation | Gastric acid production, airway mucus production, vascular permeability, Th1 lymphocyte cytokine production. imrpress.comnih.gov |

| H3 Receptor (H3R) | Neuromodulation, cognitive processes | Presynaptic autoreceptor regulating histamine release, modulation of other neurotransmitters, blood-brain barrier function. nih.govnih.gov |

| H4 Receptor (H4R) | Immunomodulation, inflammatory cell chemotaxis | Mast cell and eosinophil chemotaxis, cytokine generation, T-cell differentiation. nih.govnih.gov |

Research on Histamine H1 Receptor Interactions

The Histamine H1 Receptor (H1R) is a key player in allergic reactions and inflammation. nih.gov It is ubiquitously expressed in tissues and cells such as smooth muscles, vascular endothelium, the heart, and the central nervous system. wikipedia.org Activation of H1R occurs through the Gαq/11 protein, which in turn activates phospholipase C and leads to an increase in intracellular calcium levels. nih.gov

Research has demonstrated that H1R activation can induce various symptoms associated with allergic skin diseases. nih.gov For instance, it upregulates the antigen-presenting capability of dendritic cells and promotes Th1 polarization. nih.gov Studies have also shown that H1R antagonists can decrease the levels of IL-31, a cytokine involved in pruritus and skin barrier function in atopic dermatitis. nih.gov Furthermore, the expression of the inflammatory transcription factor NF-κB is promoted by the constitutive activity of the H1 receptor. wikipedia.org

Recent research has also identified the H1 receptor as a potential alternative entry point for the SARS-CoV-2 virus. wikipedia.org

Research on Histamine H2 Receptor Interactions

The existence of a second histamine receptor, the H2 receptor (H2R), was postulated when researchers observed that early antihistamines did not block all histamine-induced effects, such as gastric acid secretion. imrpress.com The successful development of selective H2R antagonists in 1972 confirmed this hypothesis. imrpress.com H2Rs are coupled to Gs proteins, and their activation increases intracellular cyclic AMP (cAMP) levels, leading to the stimulation of gastric acid secretion by parietal cells. youtube.comnih.gov

Beyond its role in the stomach, the H2R is involved in modulating immune responses, including airway mucus production and vascular permeability. nih.gov Research indicates that H2Rs are involved in the production of cytokines by Th1 lymphocytes. nih.gov Studies in animal models of heart failure have suggested a potential role for H2 receptor blockade in improving cardiac function and reducing fibrosis. youtube.com

Research on Histamine H3 Receptor Interactions

The Histamine H3 Receptor (H3R) is primarily found in the central nervous system (CNS) and was initially identified as a presynaptic autoreceptor that inhibits the synthesis and release of histamine. nih.govnih.gov This regulation of histamine levels has made the H3R an attractive target for research into cognitive disorders. nih.gov H3Rs also function as heteroreceptors, modulating the release of other important neurotransmitters. nih.gov

Academic research has focused on the potential of H3R antagonists to enhance cognitive functions. nih.gov By blocking the inhibitory action of the H3R, these antagonists can increase histamine release, which may indirectly activate H1 and H2 receptors, thereby enhancing histaminergic neurotransmission in the brain. nih.gov This mechanism is being investigated for its potential to improve attention and memory. nih.gov

Research on Histamine H4 Receptor Interactions

The Histamine H4 Receptor (H4R) is the most recently identified histamine receptor and is highly expressed on cells of the immune system, including mast cells, eosinophils, dendritic cells, and T cells. nih.govnih.gov This expression pattern has made the H4R a significant focus of research in immunology and inflammatory diseases. nih.govnih.gov The H4R has a higher affinity for histamine compared to the H1R. nih.gov

Activation of the H4R is known to mediate the chemotaxis of mast cells and eosinophils, contributing to the amplification of histamine-mediated immune responses and chronic inflammation. nih.gov Research has shown that H4R stimulation on mast cells exacerbates histamine and cytokine generation. nih.gov Furthermore, the H4R is involved in dendritic cell activation and T-cell differentiation, highlighting its immunomodulatory functions. nih.gov The development of H4R antagonists has shown promise in preclinical and clinical studies for treating various allergic diseases. nih.gov

In Vitro Methodologies for Ligand-Receptor Binding and Functional Characterization

Radioligand Binding Assays

Radioligand binding assays are a fundamental in vitro technique used to quantify the interaction between a ligand and a receptor. researchgate.net This method involves the use of a radioactively labeled ligand (radioligand) that binds specifically to the receptor of interest. By measuring the amount of radioactivity bound to the receptor, researchers can determine key parameters of the ligand-receptor interaction, such as the dissociation constant (Kd), which reflects the affinity of the ligand for the receptor, and the maximum number of binding sites (Bmax). nih.gov

In the context of histamine receptor research, radioligand binding assays are extensively used to characterize the binding properties of newly synthesized compounds and to study the pharmacology of the different receptor subtypes. For example, [3H]pyrilamine has been used as a radioligand to study H1 receptors on various immune cells, allowing for the determination of binding affinities and receptor numbers on T helper cells, T suppressor cells, B cells, and monocytes. nih.gov Similarly, [3H]N-α-methylhistamine has been employed in competition binding assays to validate the affinity of compounds for the H3 receptor. researchgate.net These assays are crucial for screening potential drug candidates and for understanding the molecular basis of ligand-receptor recognition. researchgate.net

Examples of Radioligands in Histamine Receptor Research

| Radioligand | Receptor Target | Cell/Tissue System | Research Application |

|---|---|---|---|

| [3H]pyrilamine | H1 Receptor | Human T cells, B cells, monocytes | Determining binding affinity (Kd) and receptor density (Bmax). nih.gov |

| [3H]mepyramine | H1 Receptor | HEK293T cells expressing human H1R | Determining binding affinity and kinetic parameters of antagonists. nih.gov |

| [3H]N-α-methylhistamine | H3 Receptor | Not specified | Validating hits from functional assays in competitive binding studies. researchgate.net |

Functional Assays for Receptor Agonist and Antagonist Profiling

A variety of in vitro functional assays are employed to characterize the activity of compounds at histamine receptors. These assays are crucial for determining whether a compound acts as an agonist, stimulating the receptor, or as an antagonist, blocking its activity.

Upon activation by an agonist like histamine, histamine receptors undergo a conformational change that facilitates the exchange of GDP for GTP on the associated G protein, leading to the dissociation of the Gα and Gβγ subunits. nih.gov Each histamine receptor subtype preferentially couples to specific G protein families, initiating distinct downstream signaling cascades. nih.gov

H1 Receptors: Primarily couple to Gαq/11 proteins, which activate phospholipase C (PLC). nih.govresearchgate.netnih.gov

H2 Receptors: Predominantly couple to Gαs proteins, which stimulate adenylyl cyclase (AC). nih.govnih.govnih.gov

H3 and H4 Receptors: Are mainly coupled to Gαi/o proteins, which inhibit adenylyl cyclase. creative-biolabs.comnih.gov

The activation of these pathways can be monitored to profile the functional activity of test compounds. For instance, the Gq pathway activation by H1 receptors can be assessed by measuring the production of inositol (B14025) phosphates or the release of intracellular calcium. nih.govresearchgate.net Similarly, the Gs and Gi/o-mediated signaling of H2, H3, and H4 receptors can be quantified by measuring changes in cyclic AMP (cAMP) levels. nih.govnih.gov

Several research findings highlight the intricacies of GPCR signaling in response to histamine. For example, studies have shown that the histamine H1 receptor can mediate signaling through both Gq and Gi proteins. nih.gov The functional consequences of this dual coupling can be dissected using specific inhibitors. The Gq inhibitor FR900359 (UBO-QIC) completely blocks histamine-induced calcium and impedimetric responses, which are Gq-dependent. nih.gov In contrast, pertussis toxin, which inactivates Gi proteins, can modulate responses in assays like dynamic mass redistribution (DMR) and gene reporter assays, indicating the involvement of the Gi pathway. nih.gov

| Histamine Receptor | Primary G Protein Coupling | Key Signaling Pathway | Downstream Effector |

|---|---|---|---|

| H1 | Gαq/11 | Phospholipase C Activation | Increased Intracellular Ca2+ |

| H2 | Gαs | Adenylyl Cyclase Activation | Increased cAMP |

| H3 | Gαi/o | Adenylyl Cyclase Inhibition | Decreased cAMP |

| H4 | Gαi/o | Adenylyl Cyclase Inhibition | Decreased cAMP |

Activation of the H1 receptor by histamine leads to a robust increase in intracellular calcium ([Ca2+]i). nih.govfrontiersin.org This occurs through the Gαq/11-PLC pathway, where PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (InsP3) and diacylglycerol (DAG). nih.govfrontiersin.org InsP3 then binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. frontiersin.org

Studies in various cell types, including human bronchial smooth muscle cells and human umbilical vein endothelial cells (HUVECs), have demonstrated a concentration-dependent increase in intracellular calcium upon histamine stimulation. nih.govresearchgate.net For instance, in human bronchial smooth muscle cells, histamine induced a concentration-dependent elevation of intracellular Ca2+ with a half-maximal concentration (EC50) of 3.00 ± 0.25 µM. nih.gov This response was effectively blocked by the H1 receptor antagonist chlorpheniramine, confirming the involvement of the H1 receptor. nih.gov Furthermore, experiments conducted in the absence of extracellular calcium have shown that histamine can mobilize calcium from intracellular stores. nih.govresearchgate.net

The characteristics of the histamine-induced calcium signal can vary depending on the cell type and histamine concentration. In WI-38 human lung fibroblasts, lower concentrations of histamine (1-3 µM) typically elicit a single calcium peak, whereas higher concentrations (10 µM) can induce a series of calcium oscillations. frontiersin.org

| Cell Type | Histamine Concentration | Observed Effect on Intracellular Ca2+ | Reference |

|---|---|---|---|

| Human Bronchial Smooth Muscle Cells | Concentration-dependent | Increased [Ca2+]i (EC50 = 3.00 ± 0.25 µM) | nih.gov |

| Human Umbilical Vein Endothelial Cells (HUVECs) | 1 µM | Slow peak of 97 ± 7 nM | researchgate.net |

| Human Umbilical Vein Endothelial Cells (HUVECs) | 10 µM | Peak of 223 ± 6 nM | researchgate.net |

| WI-38 Human Lung Fibroblasts | 1-3 µM | Single Ca2+ peak | frontiersin.org |

| WI-38 Human Lung Fibroblasts | 10 µM | Ca2+ peak followed by oscillations | frontiersin.org |

The activation of H2, H3, and H4 receptors directly influences the intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). H2 receptor stimulation activates adenylyl cyclase via Gαs, leading to an increase in cAMP production. nih.govnih.govnih.gov Conversely, H3 and H4 receptor activation inhibits adenylyl cyclase through Gαi/o, resulting in decreased cAMP levels. creative-biolabs.comnih.gov

Functional assays measuring cAMP modulation are therefore essential for profiling ligands targeting these receptors. For example, in COS-7 cells co-expressing the H2 receptor, histamine stimulation leads to a significant increase in cAMP levels. nih.gov The potency of agonists can be determined by generating dose-response curves and calculating EC50 values. nih.gov Furthermore, the involvement of specific signaling components can be investigated. For instance, co-expression of G-protein-coupled receptor kinases (GRKs) like GRK2 and GRK3 has been shown to decrease both basal and histamine-stimulated cAMP levels, indicating their role in H2 receptor desensitization. nih.gov

In some cellular contexts, extracellular nucleotides can modulate histamine-induced cAMP generation. Studies in HL-60 promyelocytes have shown that stimulation of P2Y2 receptors with ATP can inhibit subsequent histamine-induced cAMP production, an effect mediated by protein kinase C. nih.gov

The activation of a GPCR by an agonist promotes the exchange of GDP for GTP on the Gα subunit. The intrinsic GTPase activity of the Gα subunit eventually hydrolyzes GTP back to GDP, terminating the signal. Measuring the rate of GTP hydrolysis, often using a non-hydrolyzable GTP analog like [³⁵S]GTPγS, provides a direct measure of G protein activation. nih.govnih.gov

This assay is particularly useful for studying the constitutive activity of receptors, which is agonist-independent signaling. For the histamine H3 receptor, studies have shown that it possesses constitutive activity, meaning it can activate G proteins even in the absence of an agonist. nih.gov This constitutive activity can be measured as an increase in basal [³⁵S]GTPγS binding in cells expressing the receptor compared to control cells. nih.gov Inverse agonists, which suppress this basal activity, can also be characterized using this assay. For example, the H3 inverse agonists thioperamide (B1682323) and ciproxifan (B1662499) have been shown to decrease basal [³⁵S]GTPγS binding. nih.gov

Computational and Theoretical Approaches to Receptor Ligand Design and Binding

Computational methods have become indispensable tools in modern drug discovery, providing valuable insights into the molecular interactions between ligands and their receptors. nih.govmdpi.com These approaches aid in the design of novel ligands with improved affinity and selectivity.

Molecular Docking and Ligand-Receptor Complex Modeling

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.govtandfonline.com This method is widely used to understand the binding modes of known ligands and to screen virtual libraries of compounds for potential new ligands. nih.govmdpi.com

For histamine receptors, the availability of crystal structures, particularly for the H1 receptor, has greatly facilitated molecular docking studies. mdpi.comnih.gov These studies have identified key amino acid residues within the binding pocket that are crucial for ligand recognition. For the H1 receptor, residues such as D3.32, Y3.33, T5.42, N5.46, W6.48, Y6.51, F6.52, and F6.55 have been implicated in the binding of histamine and other ligands. mdpi.com The electrostatic interaction with the aspartate residue at position 3.32 (D3.32) is a particularly important and conserved feature for the binding of aminergic ligands to GPCRs. mdpi.comnih.gov

In the absence of a crystal structure for a particular receptor subtype, homology modeling can be used to generate a 3D model based on the structure of a related receptor. nih.gov For the histamine H3 receptor, homology models have been built using the crystal structure of the H1 receptor as a template. nih.gov These models have been instrumental in identifying potential new H3 receptor ligands through virtual screening. nih.gov Ligand-guided homology modeling, which incorporates information about known ligands into the model building process, has proven to be a particularly effective approach. nih.gov

Molecular docking simulations of histamine itself have revealed its likely binding pose within the H1 receptor. The doubly protonated form of histamine is thought to interact with key residues, with its amine group binding to D3.32 and Y7.43, and the imidazole (B134444) ring interacting with S3.36 and Y6.51. mdpi.com Similarly, for the H4 receptor, cryo-electron microscopy structures have shown that histamine forms direct polar interactions with D94 (3.32), Y95 (3.33), and F344 (7.39). nih.gov

| Receptor | Key Interacting Residues | Ligand | Reference |

|---|---|---|---|

| H1 | D3.32, Y3.33, T5.42, N5.46, W6.48, Y6.51, F6.52, F6.55 | Histamine, Doxepin | mdpi.com |

| H1 | D3.32, Y7.43, S3.36, Y6.51 | Histamine | mdpi.com |

| H3 | D3.32, E5.46, Y6.51 | Histamine, Various ligands | mdpi.comnih.gov |

| H4 | D94 (3.32), Y95 (3.33), F344 (7.39) | Histamine | nih.gov |

Homology Modeling for Histamine Receptor Structures

The structural elucidation of G-protein coupled receptors (GPCRs), including the four histamine receptor subtypes (H1R, H2R, H3R, and H4R), has been a significant challenge due to their inherent conformational flexibility and instability outside the cell membrane. nih.govmdpi.com This has made obtaining high-resolution crystal structures a difficult task. A major breakthrough occurred in 2011 with the crystallization of the human histamine H1 receptor (PDB ID: 3RZE) in an inactive state, bound to the inverse agonist doxepin. nih.govmdpi.com To date, this remains the only histamine receptor subtype for which a crystal structure has been determined. nih.gov

The availability of the H1R crystal structure has become a cornerstone for understanding the structural biology of the entire histamine receptor family. It provides a high-quality template for the computational technique of homology modeling, which is used to predict the three-dimensional structures of the other subtypes (H2R, H3R, and H4R). nih.govmdpi.com Homology modeling constructs a 3D model of a target protein based on its amino acid sequence and an experimentally determined structure of a homologous protein (the template). nih.govresearchgate.net

The process of building a homology model for H2R, H3R, or H4R typically involves several key steps:

Template Selection: The H1R crystal structure (3RZE) is the most common and reliable template due to its high sequence identity and conserved structural motifs within the transmembrane (TM) helices compared to other GPCRs. nih.gov

Sequence Alignment: The amino acid sequence of the target receptor (e.g., H2R) is aligned with the template sequence (H1R). Accurate alignment is critical, especially in the highly conserved TM domains. nih.gov

Model Building: Using the alignment as a guide, a 3D model of the target receptor is generated using software programs like MODELLER or web-based servers such as I-TASSER. scialert.netresearchgate.net

Loop Modeling: The non-conserved extracellular and intracellular loops, which often differ significantly between receptor subtypes, are modeled. This is one of the most challenging aspects of homology modeling. researchgate.net

The development of these homology models has been instrumental in structure-based drug design, allowing for the in silico screening of compound libraries and the rational design of novel ligands with specific selectivity profiles for each receptor subtype. nih.gov

Table 1: Key Information for Histamine Receptor Homology Modeling

| Receptor Subtype | Primary Template for Homology Modeling | PDB ID | Status | Key Application of Model |

|---|---|---|---|---|

| H1R | Not Applicable | 3RZE | Crystal Structure Available nih.govmdpi.com | Template for other HRs; Structure-based drug design |

| H2R | Human Histamine H1 Receptor | 3RZE | Homology Model nih.govmdpi.com | Investigating ligand binding and selectivity mdpi.com |

| H3R | Human Histamine H1 Receptor | 3RZE | Homology Model nih.gov | Virtual screening and discovery of new antagonists |

| H4R | Human Histamine H1 Receptor | 3RZE | Homology Model nih.govacs.org | Studying receptor activation mechanisms nih.govacs.org |

Biochemical, Immunological, and Neuroscientific Applications in Research

Role in Investigating Histamine (B1213489) Signaling Cascades

Histamine bisphosphate monohydrate is instrumental in dissecting the complex signaling cascades initiated by histamine receptor activation. chemimpex.com Histamine receptors are G-protein-coupled receptors (GPCRs) that, upon binding to an agonist like histamine, trigger distinct intracellular signaling pathways. mdpi.com For instance, the activation of the H1 receptor leads to the stimulation of phospholipase C, which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). smpdb.ca This cascade results in the release of intracellular calcium and the activation of protein kinase C (PKC). smpdb.ca

In contrast, H2 receptor activation stimulates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) levels and the activation of protein kinase A (PKA). mdpi.comnih.gov The H3 and H4 receptors primarily couple to Gαi/o proteins, which inhibit adenylyl cyclase activity, thereby decreasing cAMP levels. mdpi.com By using this compound to selectively activate these receptors in various cell and tissue models, researchers can meticulously map these pathways and understand their downstream consequences.

A key area of investigation is the upregulation of histamine receptor gene expression. For example, in U-373 MG cells, histamine-induced upregulation of the H1R gene is mediated by the H1R itself and involves protein kinase Cα (PKCα). mdpi.com This is distinct from the signaling in HeLa cells, where PKCδ is the key player, highlighting the cell-type-specific nature of histamine signaling. mdpi.com

Table 1: Histamine Receptor Signaling Pathways

| Receptor | G-Protein Coupling | Primary Effector | Second Messenger | Key Downstream Effects |

|---|---|---|---|---|

| H1R | Gαq/11 | Phospholipase C (PLC) | IP3, DAG, Ca2+ | Inflammatory processes, smooth muscle contraction, neurotransmission. mdpi.comsmpdb.ca |

| H2R | Gαs | Adenylyl Cyclase (AC) | cAMP | Gastric acid secretion, cardiac contraction, immune response modulation. mdpi.comnih.gov |

| H3R | Gαi/o | Adenylyl Cyclase (AC) | ↓ cAMP | Autoregulation of histamine release, neurotransmitter modulation. mdpi.comnih.gov |

| H4R | Gαi/o | Adenylyl Cyclase (AC) | ↓ cAMP | Immune cell chemotaxis, cytokine production, inflammation. nih.govnih.gov |

Applications in Immunology Research

Histamine is a well-established mediator of inflammatory and immune responses. nih.gov this compound serves as a valuable tool for exploring these immunomodulatory functions in detail. chemimpex.com

Experimental Models for Immune Response Modulation

In experimental models, histamine has been shown to have dual and sometimes opposing effects on the immune system. nih.gov For instance, in a murine model of lung inflammation, the absence of H2R signaling aggravates local inflammation, suggesting a regulatory role for histamine. nih.gov Conversely, in models of allergic asthma and chronic pruritus, antagonists of the H4 receptor have shown promise, indicating that H4R activation contributes to these inflammatory conditions. nih.govnih.gov

Studies using histamine analogues, which mimic the action of this compound, have provided further insights. For example, the histamine analogue clobenpropit (B1669187) has been shown to prevent the production of type I interferons in models of systemic lupus erythematosus (SLE) by targeting the CXCR4 receptor. frontiersin.org In a mouse model of experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, the H4R agonist 4-methylhistamine (B1206604) was found to aggravate disease progression and promote pro-inflammatory signaling in B cells. mdpi.com These findings underscore the complex and context-dependent role of histamine signaling in immune modulation.

In Vitro Cellular Studies of Immune Cell Function

In vitro studies using this compound have been crucial in defining the direct effects of histamine on various immune cells. Histamine can influence the function of macrophages, dendritic cells (DCs), T lymphocytes, and B lymphocytes, all of which express histamine receptors. nih.gov

For example, histamine has been shown to inhibit the production of migration inhibitory factor (MIF) from lymphocytes, an effect mediated by H2 receptors. nih.gov This suggests a mechanism by which histamine can suppress certain cellular immune responses. nih.gov In studies on dendritic cells, histamine promotes the expression of MHC class II molecules and can modulate cytokine production, thereby influencing the balance between Th1 and Th2 immune responses. nih.gov Specifically, H2R activation on DCs can increase IL-10 production and inhibit IL-12, favoring a Th2 profile. nih.gov Furthermore, histamine can induce the release of cytokines and chemokines from human mast cells via the H4 receptor. nih.gov

Table 2: Effects of Histamine on Immune Cells (In Vitro)

| Cell Type | Receptor(s) Involved | Observed Effect | Reference |

|---|---|---|---|

| Lymphocytes | H2R | Inhibition of MIF production. | nih.gov |

| Dendritic Cells | H1R, H2R, H4R | Increased MHC class II expression, modulation of cytokine production (e.g., ↑IL-10, ↓IL-12 via H2R). | nih.gov |

| Mast Cells | H4R | Induction of cytokine and chemokine release. | nih.gov |

| B Cells | H4R | Promotes pro-inflammatory signaling in EAE model. | mdpi.com |

Research Utility in Neurotransmission Studies

In the central nervous system (CNS), histamine acts as a key neurotransmitter, regulating functions such as arousal, cognition, and sleep-wake cycles. nih.govnih.gov Histaminergic neurons originate in the tuberomammillary nucleus (TMN) of the hypothalamus and project throughout the brain. nih.gov this compound is utilized to probe the functions of these histaminergic pathways. chemimpex.com

Investigation of Histaminergic Pathways in Neurological Research Models

Animal models are critical for understanding the role of histaminergic pathways in neurological and psychiatric disorders. Research has shown alterations in the histaminergic system in conditions like Alzheimer's disease, Parkinson's disease, and schizophrenia. nih.govresearchgate.net

For instance, studies in mice have investigated the role of histaminergic pathways in the neuroprotective effects of ischemic postconditioning. nih.gov Pretreatment with carnosine, a histamine precursor, potentiated these neuroprotective effects, while a histamine H1 receptor blocker abolished them, indicating the involvement of histaminergic signaling. nih.gov Furthermore, research has highlighted the intricate interplay between histamine and other neurotransmitter systems, such as dopamine, serotonin, and acetylcholine. mdpi.com The ability to manipulate the histaminergic system with compounds like this compound is crucial for dissecting these complex interactions. mdpi.com Recent research has also uncovered that histamine can chemically bond to histone proteins in the brain, suggesting a novel mechanism for regulating gene expression related to circadian rhythms and other neurological processes. sciencedaily.com

This compound as a Standard in Research

The reliability and reproducibility of research findings depend on the use of well-characterized and stable chemical reagents. This compound, with its high purity (often ≥99%) and stability, serves as a crucial research standard. scbt.comsigmaaldrich.com Its stability and solubility make it suitable for both in vitro and in vivo studies. chemimpex.com

It is used as a reference standard in various assays and experimental setups to ensure the accurate and consistent activation of histamine receptors. chemimpex.com This allows for the comparison of results across different studies and laboratories. For example, in the development of new antihistamines or other drugs targeting the histaminergic system, this compound is used as the standard agonist against which the potency and efficacy of new compounds are measured. chemimpex.com The use of reference-based pricing for histamine-2 receptor antagonists in some healthcare systems, where reimbursement is tied to the cost of a reference drug like cimetidine, further highlights the concept of a standard in both research and clinical contexts. nih.gov

Use as a Reference Standard in Analytical Chemistry

This compound is frequently employed as a reference standard in analytical chemistry. fujifilm.com A reference standard is a highly purified and well-characterized compound used as a measurement base for analytical tests. The suitability of this compound for this purpose stems from its high purity, often ≥99%, and its solid, crystalline form, which ensures stability. chemimpex.comscbt.comsigmaaldrich.com

In practice, analytical laboratories use this compound to calibrate instruments and validate analytical methods, such as High-Performance Liquid Chromatography (HPLC). fujifilm.com By preparing solutions of known concentrations from the reference standard, researchers can accurately quantify the amount of histamine in biological samples or pharmaceutical formulations. chemimpex.com Its consistent molecular weight and known chemical properties ensure the reliability and reproducibility of analytical results. sigmaaldrich.comsigmaaldrich.com This is critical in food science for monitoring histamine levels as an indicator of spoilage and in clinical chemistry for research purposes.

Development of Chemical Probes for Receptor Research

The study of histamine's diverse physiological effects is dependent on understanding its interaction with its four receptor subtypes (H1R, H2R, H3R, and H4R). nih.govmdpi.com this compound, as a stable source of the histamine ligand, is a cornerstone in the development of chemical probes for receptor research. chemimpex.comnih.gov While histamine itself is non-selective, it serves as the foundational structure and reference compound for creating new, highly selective ligands. researchgate.net

Researchers synthesize derivatives of histamine to develop chemical probes—molecules designed to bind to a specific receptor. nih.gov These probes can be agonists that activate the receptor, or antagonists that block it. nih.gov The development of such selective ligands is essential for isolating the function of a single histamine receptor subtype from the others, which often have overlapping or even opposing effects. mdpi.comnih.gov

Furthermore, these probes can be tagged with radioactive isotopes or fluorescent markers, creating radioligands or fluorescent probes. nih.gov These tagged molecules are invaluable for a variety of experimental applications:

Receptor Mapping: Visualizing the distribution and density of specific histamine receptor subtypes in tissues, including the brain. nih.gov

Binding Assays: Quantifying the affinity and selectivity of new, unlabelled drug candidates for histamine receptors. researchgate.net

Functional Studies: Investigating the downstream signaling pathways that are activated when a ligand binds to its receptor. mdpi.com

The creation of these sophisticated tools allows for detailed investigation into the roles of histamine receptors in health and disease, from allergic inflammation and gastric acid secretion to neurotransmission and immune modulation. nih.govnih.govmdpi.com

Future Directions and Advanced Methodologies

Integration of Multi-Omics Data in Histamine (B1213489) Research

The comprehensive study of complex biological processes necessitates an integrative approach that combines data from various "omics" fields to elucidate the intricate interrelationships of biomolecules and their functions. In the context of histamine research, the integration of multi-omics data—encompassing genomics, transcriptomics, proteomics, and metabolomics—holds the key to unraveling the multifaceted roles of histamine in health and disease. This systems-level perspective allows researchers to move beyond a single-gene or single-molecule hypothesis and instead explore the synergistic actions of various molecular players.

The availability of extensive multi-omics datasets, such as those from The Cancer Genome Atlas (TCGA) and the Omics Discovery Index, provides a valuable resource for histamine-related research. These repositories allow for the integrated analysis of diverse data types from the same samples, facilitating a deeper understanding of the flow of biological information from the genome to the phenome. For instance, researchers can now simultaneously analyze genomic variations in histamine receptors, transcriptomic changes in histamine-metabolizing enzymes, proteomic profiles of immune cells responding to histamine, and metabolomic shifts in histamine and its metabolites.

Recent studies in allergic rhinitis, a condition intricately linked to histamine, have highlighted the potential of multi-omics approaches to dissect pathogenic mechanisms and identify key molecular targets for personalized treatment. By analyzing differentially expressed DNA, RNA, proteins, and metabolites, researchers are gaining a more holistic understanding of the disease. Similarly, in the field of asthma research, the integration of microbiome data with host multi-omics data is providing new insights into the complex interplay between microbial communities and host immune responses, which are often modulated by histamine. These integrative studies are crucial for identifying biomarkers and developing novel therapeutic strategies for complex inflammatory disorders.

Methodologically, the analysis of multi-omics data often involves sophisticated statistical and machine learning approaches. Techniques such as matrix factorization are employed to reduce the dimensionality of large datasets and identify meaningful patterns. These methods enable the integration of multiple data layers to uncover complex interactions that would be missed by analyzing each omics level in isolation.

Advancements in Analytical Techniques for Histamine Quantification

The accurate and sensitive quantification of histamine and its metabolites is fundamental to understanding its physiological and pathological roles. Over the years, analytical techniques have evolved significantly, moving towards greater specificity, speed, and efficiency.

Chromatographic Methods: High-performance liquid chromatography (HPLC) remains a cornerstone for histamine analysis, often coupled with fluorescence detection (HPLC-FLD) after derivatization with agents like o-phthalaldehyde (B127526) (OPA). This method is well-validated for quantifying histamine in various biological and food samples. Recent developments have focused on creating more rapid and eco-friendly ultra-high-performance liquid chromatography (UHPLC) methods. For instance, a fast isocratic UHPLC method with a UV-diode array detector (DAD) has been developed, minimizing the use of organic solvents and allowing for quicker analysis times.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is now considered the gold standard for the sensitive and specific quantification of histamine and its metabolites. This technique offers high precision and is suitable for analyzing low-molecular-weight endogenous metabolites in complex biological matrices.

Immunoassays: Enzyme-linked immunosorbent assays (ELISAs) provide a rapid and convenient method for screening histamine levels, particularly in quality control settings. These kits are capable of distinguishing between samples with low and high histamine concentrations, although positive results may require confirmation with more robust techniques like HPLC.

Other Techniques: Thin-layer chromatography (TLC), particularly high-performance TLC (HPTLC), has seen advancements that allow for quantitative results comparable to HPLC. Flow injection analysis with fluorimetric detection has also been developed for rapid screening of histamine in samples.

Below is a table summarizing some of the key analytical techniques for histamine quantification:

| Technique | Principle | Advantages | Applications |

|---|---|---|---|

| HPLC-FLD | Separation by chromatography followed by fluorescence detection after derivatization. | Well-validated, good sensitivity. | Quantification in food and biological samples. |

| UHPLC-DAD | Faster separation with UV-diode array detection. | Rapid, eco-friendly, cost-effective. | Determination in fish products. |

| LC-MS/MS | Separation by liquid chromatography coupled with mass spectrometry for high specificity. | High sensitivity and specificity, the "gold standard". | Quantification of histamine and its metabolites in biological samples. |

| ELISA | Immuno-enzymatic detection of histamine. | Rapid screening, convenient. | Quality control in food industry. |

| HPTLC | Quantitative analysis on high-performance thin-layer chromatography plates. | Simultaneous analysis of multiple samples. | Screening of histamine levels. |

Novel Experimental Designs for Histamine Receptor Pharmacology

Research into the pharmacology of histamine receptors has been significantly advanced by the development of novel experimental designs and tools that allow for a more precise understanding of receptor function and ligand interaction.

Fluorescent Ligands and Resonance Energy Transfer: A significant advancement is the development of fluorescently labeled antagonists for histamine receptors. These probes are invaluable for high-resolution confocal imaging and for studying ligand-binding kinetics in living cells. Bioluminescence Resonance Energy Transfer (BRET) assays, particularly those using the bright bioluminescent protein NanoLuc fused

Q & A

Q. What is the molecular structure and stoichiometry of histamine bisphosphate monohydrate, and how does it influence its biochemical applications?

this compound (CAS 51-74-1) has the molecular formula C₅H₉N₃·2H₃PO₄·H₂O , with a molecular weight of 307.136 g/mol (or 325.15 g/mol in certain hydration states) . The compound consists of histamine (a biogenic amine with an imidazole ring) complexed with two phosphate groups and a water molecule. This structure enhances solubility in aqueous buffers, making it suitable for enzymatic assays, particularly as a substrate for histaminase (diamine oxidase) . Researchers should confirm hydration state via thermogravimetric analysis (TGA) to avoid discrepancies in molar calculations .

Q. How is this compound synthesized and purified for laboratory use?

The compound is typically synthesized by reacting histamine free base with phosphoric acid under controlled stoichiometric conditions. Purification involves recrystallization from ethanol-water mixtures to remove unreacted phosphoric acid and byproducts . Analytical techniques like high-performance liquid chromatography (HPLC) or capillary electrophoresis (CE) are recommended to verify purity (>96%) and quantify residual solvents .

Q. What are the standard experimental protocols for using this compound as a substrate in histaminase assays?

Dissolve the compound in deionized water to prepare a 1 g/L stock solution. Dilute to working concentrations (e.g., 0.1–0.8 g/L) in phosphate-buffered saline (PBS, pH 7.4). Incubate with histaminase at 37°C, and quantify enzymatic activity via spectrophotometric detection of hydrogen peroxide (H₂O₂) or chromatographic separation of reaction products . Include clenbuterol (0.06 g/L) as an internal standard in CE-based assays to improve accuracy .

Advanced Research Questions

Q. How can researchers resolve discrepancies in molecular weight and hydration state reported for this compound?

Discrepancies arise from variations in hydration (e.g., monohydrate vs. anhydrous forms) and phosphate counterion stoichiometry. To address this:

- Use Karl Fischer titration to determine water content.

- Validate molecular weight via mass spectrometry (MS) or elemental analysis .

- Cross-reference CAS 51-74-1 with supplier certificates of analysis (CoA) to confirm batch-specific data .

Q. What methodological considerations are critical for validating analytical techniques (e.g., CE, HPLC) when quantifying this compound in complex matrices?

- Calibration: Prepare a 0.1–0.8 g/L calibration range with clenbuterol as an internal standard. Achieve correlation coefficients ≥0.9995 .

- Matrix effects: Use standard addition methods for biological samples (e.g., plasma) to account for interference from proteins or salts .

- Stability: Store stock solutions at 4°C and avoid freeze-thaw cycles to prevent hydrolysis of phosphate groups .

Q. How can researchers design in vivo studies to evaluate this compound’s role in airway hyperresponsiveness models?

- Dose preparation: Dissolve in saline (e.g., 0.1–1 mg/mL) and administer via nebulization to sensitized animal models (e.g., guinea pigs).

- Controls: Use cetirizine (H₁ antagonist) or salbutamol (β₂ agonist) to isolate histamine-specific effects .

- Endpoint analysis: Measure bronchoconstriction via plethysmography and correlate with histamine receptor (H₁R/H₂R) expression in lung tissue .

Q. What strategies mitigate degradation of this compound during long-term storage?

- Storage conditions: Keep lyophilized powder at -20°C in airtight, desiccated containers. Aqueous solutions are stable for ≤72 hours at 4°C .

- Stabilizers: Add 0.1% w/v ascorbic acid to aqueous solutions to inhibit oxidation of the imidazole ring .

- Monitoring: Perform periodic HPLC analysis to detect degradation products (e.g., free histamine or phosphate precipitates) .

Data Interpretation and Conflict Resolution

Q. How should researchers address conflicting nomenclature (e.g., histamine diphosphate vs. bisphosphate) in literature searches?

Use systematic search terms:

- Synonyms: "Histamine acid phosphate," "2-(4-imidazolyl)ethylamine diphosphate," or CAS 51-74-1 .

- Database filters: Apply Boolean operators (e.g., "histamine AND (diphosphate OR bisphosphate)") in PubMed/Scopus to capture variant terminology .

Q. What experimental controls are essential when studying this compound’s interaction with non-enzymatic proteins (e.g., albumin)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.